A Technical Guide to (4-(Trifluoromethyl)thiazol-2-yl)methanol: Properties, Synthesis, and Applications
A Technical Guide to (4-(Trifluoromethyl)thiazol-2-yl)methanol: Properties, Synthesis, and Applications
An In-depth Review for Chemical Researchers and Drug Development Professionals
Abstract
(4-(Trifluoromethyl)thiazol-2-yl)methanol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group onto the thiazole scaffold imparts unique physicochemical properties, such as increased metabolic stability and lipophilicity, making it a valuable building block in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, and current applications, serving as a critical resource for scientists engaged in pharmaceutical research and chemical synthesis.
Nomenclature and Chemical Identification
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Systematic Name: (4-(Trifluoromethyl)-1,3-thiazol-2-yl)methanol
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CAS Number: 204319-69-7[1]
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Molecular Formula: C₅H₄F₃NOS
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Molecular Weight: 199.15 g/mol
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InChI Key: NGTOSARTLLCFTQ-UHFFFAOYSA-N
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Canonical SMILES: C1=C(N=C(S1)C(F)(F)F)CO
Physicochemical Properties
The trifluoromethyl group is a key pharmacophore that significantly influences a molecule's properties. It is often employed as a bioisostere for other groups, like a chlorine atom, due to steric similarities. Its presence generally increases lipophilicity (Hansch π value of +0.88) and enhances metabolic stability due to the high bond energy of the C-F bond.[2] These characteristics are critical in drug design for improving a compound's pharmacokinetic profile.[2][3]
Table 1: Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 204319-69-7 | [1] |
| Molecular Formula | C₅H₄F₃NOS | PubChem |
| Molecular Weight | 199.15 g/mol | PubChem |
| Physical Form | Solid (Predicted) | - |
| XLogP3 | 1.0 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Manufacturing
The synthesis of substituted thiazole-methanol derivatives typically involves the construction of the thiazole ring followed by modification of a functional group, or vice-versa. A common and reliable method is the reduction of a corresponding thiazole-2-carboxylic acid or its ester derivative.
Workflow for a General Synthesis Approach
Below is a generalized workflow for synthesizing (4-(Trifluoromethyl)thiazol-2-yl)methanol, starting from a suitable thiazole-2-carboxylate precursor. This method offers high yields and employs standard laboratory reagents.
Caption: Generalized synthetic workflow for the preparation of (4-(Trifluoromethyl)thiazol-2-yl)methanol.
Detailed Experimental Protocol: Reduction of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate
This protocol is adapted from analogous reductions of thiazole esters.[4]
Materials:
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Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
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Argon or Nitrogen gas (for inert atmosphere)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon), add a solution of ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 eq) dissolved in anhydrous THF.
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Cooling: Cool the solution to 0°C using an ice-water bath.
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Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (2.0 eq) in THF to the stirred reaction mixture. Causality Note: The slow addition at 0°C is critical to control the exothermic reaction and prevent over-reduction or side reactions.
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Reaction: Allow the mixture to stir at 0°C for 1.5 to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by ethyl acetate. Trustworthiness Note: This is a standard and safe procedure for neutralizing excess, highly reactive LiAlH₄.
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Workup: Add anhydrous sodium sulfate to the mixture to remove water, stir for 15 minutes, and then filter the solid precipitate.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid via column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure (4-(Trifluoromethyl)thiazol-2-yl)methanol.
Applications in Research and Drug Development
The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[5] When combined with a trifluoromethyl group, the resulting molecule becomes a highly attractive building block for creating new chemical entities with desirable pharmacological properties.
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Antimicrobial Agents: Thiazole derivatives have demonstrated a wide spectrum of activity against various bacterial and fungal pathogens.[5] The CF₃ group can enhance cell membrane permeability and metabolic stability, potentially leading to more potent and durable antimicrobial agents.
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Anticancer Therapeutics: Many small-molecule kinase inhibitors and other anticancer agents feature heterocyclic cores. The 4-thiazolidinone core, a related structure, has been extensively studied for its anticancer properties.[6] (4-(Trifluoromethyl)thiazol-2-yl)methanol serves as a precursor for more complex molecules that could target cancer-related pathways.
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Metabolic Disease Modulators: The structural motifs present in this compound are found in molecules designed to interact with various metabolic targets. The development of derivatives could lead to novel treatments for conditions like diabetes or obesity.
Analytical Characterization
The identity and purity of (4-(Trifluoromethyl)thiazol-2-yl)methanol are typically confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will show characteristic peaks for the methanol proton (-OH), the methylene protons (-CH₂-), and the thiazole ring proton.
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¹⁹F NMR will show a singlet corresponding to the -CF₃ group.
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¹³C NMR will confirm the carbon skeleton of the molecule.
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Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used for definitive identification.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A patent for a related compound specifies HPLC as the method for assaying purity.[7]
Safety and Handling
While specific toxicity data for (4-(Trifluoromethyl)thiazol-2-yl)methanol is not widely published, related thiazole and fluorinated compounds require careful handling.
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General Hazards: Similar compounds are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[8][9]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
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Handling Precautions: Avoid breathing dust, fumes, or vapors.[8][10] Wash hands and any exposed skin thoroughly after handling.[9]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[9]
Conclusion
(4-(Trifluoromethyl)thiazol-2-yl)methanol is a valuable and versatile chemical intermediate. The strategic combination of a thiazole core and a trifluoromethyl group provides a unique set of properties that are highly sought after in modern drug discovery and materials science. The synthetic routes are well-established, allowing for its accessible incorporation into more complex molecular designs. As the demand for metabolically robust and potent therapeutic agents grows, the importance of fluorinated building blocks like this one will undoubtedly continue to increase.
References
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Georganics. Thiazol-2-yl-methanol. Available from: [Link]
- Google Patents. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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PubMed Central (PMC). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Available from: [Link]
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PubChem. 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Available from: [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available from: [Link]
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PubMed Central (PMC). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. Available from: [Link]
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PubChemLite. [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol. Available from: [Link]
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